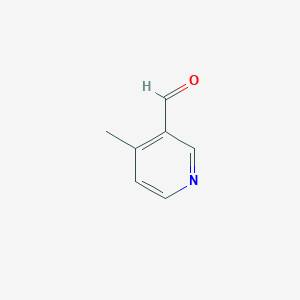

4-Methylnicotinaldehyde

Descripción

Historical Context and Early Research Initiatives

An early and notable application of 4-methylnicotinaldehyde was documented in the 1983 synthesis of Nauclea indole-pyridine alkaloids. cdnsciencepub.comcdnsciencepub.com In this research, chemists Azim Shariff and Stewart McLean at the University of Toronto sought to construct the complex molecular architectures of these natural products. cdnsciencepub.com Their work highlighted the strategic utility of this compound as a key starting material. cdnsciencepub.comcdnsciencepub.com

The researchers designed and executed a total synthesis of (±)-decarbomethoxy-3α-nauclechine and its diastereoisomer, (±)-decarbomethoxy-3β-nauclechine, starting from this compound. cdnsciencepub.comcdnsciencepub.com This synthetic route was specifically developed to circumvent experimental challenges that had been encountered with other substituted pyridine (B92270) precursors, particularly in crucial cyclization reactions like the Bischler-Napieralski reaction. cdnsciencepub.comcdnsciencepub.com The successful synthesis established the structure and stereochemistry of both isomers, demonstrating the efficacy of this compound as a robust building block for complex alkaloid synthesis. cdnsciencepub.comcdnsciencepub.com

Significance of this compound within Pyridine Chemistry

The significance of this compound in pyridine chemistry stems from its structure as a 3,4-disubstituted pyridine. cdnsciencepub.comcdnsciencepub.com Pyridine rings containing an aldehyde functional group are particularly valuable as synthetic precursors. This is because the aldehyde allows for a wide range of chemical transformations, while the pyridine ring itself can be less reactive towards certain electrophilic substitutions.

Its role as a versatile intermediate is exemplified by its use in the synthesis of the aforementioned Nauclea alkaloids. cdnsciencepub.comcdnsciencepub.com In that context, it served as the foundational pyridine component, which was elaborated through a sequence of reactions, including coupling with tryptamine, to build the final complex heterocyclic system. cdnsciencepub.com The strategic placement of the methyl and aldehyde groups on the pyridine ring makes it a useful intermediate for constructing specific, highly substituted molecular frameworks that are of interest in natural product synthesis and medicinal chemistry. cdnsciencepub.comcdnsciencepub.com

Current Research Landscape and Emerging Trends Pertaining to this compound

In contemporary research, this compound continues to be a relevant precursor, particularly in the field of medicinal chemistry for drug discovery and development. A prominent trend is its use in the synthesis of compound libraries to explore structure-activity relationships (SAR) and to optimize the properties of biologically active molecules.

A clear example is its use in the synthesis of analogues of the antihistamine drug rupatadine (B1662895). acs.orgresearchgate.net Researchers have used this compound in reductive amination reactions with desloratadine (B1670295) to create new molecules. acs.orgresearchgate.net This research aims to systematically investigate how structural modifications affect the drug-target binding kinetics at the histamine (B1213489) H₁ receptor, a key factor influencing a drug's efficacy and duration of action in the body. acs.org

Furthermore, derivatives of this compound are employed as intermediates in the development of enzyme inhibitors. For instance, a related compound, 6-methoxy-4-methylnicotinaldehyde, has been synthesized from commercially available materials as a precursor for creating novel metalloproteinase inhibitors. google.comgoogle.com These inhibitors are being investigated for their potential in treating a range of diseases, including inflammatory conditions and cancer. google.comgoogle.com This highlights a trend where the this compound scaffold is used to generate molecules designed to interact with specific biological targets.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 51227-28-2 |

| Molecular Formula | C₇H₇NO |

| Molecular Weight | 121.14 g/mol |

| Boiling Point | 233.3°C at 760mmHg |

Table 2: Research Applications of this compound

| Research Area | Application | Key Finding/Goal |

|---|---|---|

| Natural Product Synthesis | Starting material for the total synthesis of Nauclea indole-pyridine alkaloids. cdnsciencepub.comcdnsciencepub.com | Enabled the successful synthesis of (±)-decarbomethoxy-3α-nauclechine and its 3β isomer. cdnsciencepub.comcdnsciencepub.com |

| Medicinal Chemistry | Precursor for rupatadine analogues. acs.orgresearchgate.net | Used to study structure-kinetics relationships (SKR) at the histamine H₁ receptor. acs.orgresearchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-3-8-4-7(6)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOMSKHBIVYWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499151 | |

| Record name | 4-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51227-28-2 | |

| Record name | 4-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methylnicotinaldehyde and Its Derivatives

Synthetic Routes for 4-Methylnicotinaldehyde

The synthesis of this compound, a key heterocyclic aldehyde, can be approached through several established chemical transformations. These routes primarily involve the introduction or modification of a formyl group at the 3-position of the 4-methylpyridine (B42270) ring.

Established Reaction Pathways and Yield Optimization

The most common and established pathways for synthesizing this compound and analogous pyridine (B92270) aldehydes center on two main strategies: the oxidation of a corresponding primary alcohol and the formylation of a suitable pyridine precursor.

One primary route is the controlled oxidation of 4-methyl-3-pyridinemethanol. This transformation requires careful selection of an oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. nih.gov General methods for analogous nicotinaldehydes include the use of manganese dioxide (MnO₂) for the controlled oxidation of the alcohol. vulcanchem.com Another comprehensive approach starts from 4-methylpyridine (4-picoline), which is first converted to 4-methylpyridine N-oxide. google.com This intermediate undergoes rearrangement (e.g., with acetic anhydride) and subsequent hydrolysis to yield 4-methyl-3-pyridinemethanol, which is then oxidized to the final aldehyde product, this compound. google.com

Yield optimization for these oxidation reactions can be challenging. For some aerobic oxidation methods, aliphatic alcohols react more slowly than activated ones, and reaction temperatures may need to be lowered to minimize the formation of carboxylic acid byproducts, which can inhibit catalyst turnover. nih.gov

Another established method is the formylation of a pre-functionalized 4-methylpyridine ring. The Vilsmeier-Haack reaction is a classic example, involving the formylation of an activated pyridine ring, such as 4-amino-2-methylpyridine, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). vulcanchem.com

Novel Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign reaction protocols. While specific novel methods for this compound are not extensively documented, trends in related syntheses point towards promising new strategies. These include the use of advanced catalytic systems and green chemistry techniques.

Mechanochemistry, which uses mechanical force to initiate reactions, often in the absence of a solvent, is an emerging green method for the synthesis of related compounds like Schiff bases. farmaciajournal.com For instance, the synthesis of various hydrazone-Schiff bases has been successfully achieved by reacting pyridine carbaldehydes with hydrazides using mechanochemical grinding or vapor-mediated reactions. nih.govrsc.org These solvent-free or solvent-minimal approaches reduce waste and can lead to higher efficiency. rsc.org

Furthermore, new catalyst systems are being developed for the aerobic oxidation of alcohols, which use environmentally friendly oxidants like O₂ or air. nih.gov Copper/TEMPO (2,2,6,6-tetramethyl-1-piperidinyl-N-oxyl) catalyst systems, for example, have emerged as highly efficient for the aerobic oxidation of various alcohols to aldehydes. nih.gov

Challenges and Limitations in this compound Synthesis

Despite the established pathways, the synthesis of this compound is not without its challenges.

Oxidation Control : A primary challenge is preventing the over-oxidation of the aldehyde to the less reactive carboxylic acid, especially during aerobic oxidations. nih.gov This often requires careful control of reaction conditions, such as temperature, and can lead to incomplete conversion of the starting alcohol. nih.gov

Catalyst Inhibition : The pyridine nitrogen atom itself can pose a challenge. Its ability to act as a ligand can lead to the chelation of metal catalysts, potentially inhibiting their activity. For example, 2-pyridylmethanol has been identified as a challenging substrate for Cu/TEMPO-catalyzed oxidation due to the inhibitory effect of the chelating pyridyl substituent. nih.gov

Product Instability : The aldehyde functional group is inherently susceptible to oxidation, which can be a problem during reaction workup and long-term storage. This may necessitate the use of inert atmospheres to prevent degradation.

Scalability : Difficulties in controlling reaction selectivity and ensuring product stability can present significant hurdles when attempting to scale up the synthesis for industrial production.

Synthesis of Derivatives of this compound

The aldehyde moiety of this compound is a versatile functional group that allows for a wide range of chemical derivatizations, enabling the synthesis of more complex molecules.

Derivatization at the Aldehyde Moiety

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition reactions. This allows for its conversion into various other functional groups. Common transformations include oxidation to a carboxylic acid, reduction to an alcohol, and reaction with various nucleophiles. vulcanchem.com

A prominent reaction involving the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. scispace.comlumenlearning.com This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N), also called an azomethine group. mediresonline.org

The reaction mechanism is a reversible, acid-catalyzed, two-step process. farmaciajournal.comlibretexts.org It begins with the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. farmaciajournal.com This is followed by the elimination of a water molecule to form the stable imine product. farmaciajournal.comlibretexts.org The pH must be carefully controlled; it is typically optimal around a pH of 5. libretexts.org If the pH is too low, the amine nucleophile becomes protonated and non-reactive. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

This reaction is highly versatile and has been used to synthesize a vast array of Schiff base derivatives from various aldehydes and primary amines. The resulting Schiff bases are often stable, crystalline solids, which makes them useful for characterization purposes. libretexts.org

Table 1: Examples of Schiff Base Formation from Aldehydes and Primary Amines

| Aldehyde Reactant | Primary Amine Reactant | Resulting Schiff Base Type | Synthesis Method | Reference |

|---|---|---|---|---|

| Benzaldehyde | 4-Aminophenol | Imine | Conventional Heating | mediresonline.org |

| 4-Nitrobenzaldehyde | 4-Aminophenol | Imine | Conventional Heating | mediresonline.org |

| 2-Hydroxy-1-naphthaldehyde | 5-Aminoisophthalic acid | Imine | Solution-based / Mechanochemical | researchgate.netscispace.com |

| 3-Pyridinecarbaldehyde | 4-Aminobenzoic acid hydrazide | Hydrazone-Schiff Base | Vapor-mediated | nih.govrsc.org |

| 4-Pyridinecarbaldehyde | 4-Aminobenzoic acid hydrazide | Hydrazone-Schiff Base | Vapor-mediated | nih.govrsc.org |

| Isatin | Benzidine | Bis-Schiff Base | Mechanochemical | farmaciajournal.com |

Reductive Amination Reactions

Reductive amination, also known as reductive alkylation, is a versatile method for converting aldehydes into amines. wikipedia.orgorganicchemistrytutor.com This two-step process, often performed in a single pot, begins with the reaction between this compound and a primary or secondary amine to form an intermediate imine or iminium ion. wikipedia.orgorganicchemistrytutor.com This intermediate is then reduced to the corresponding amine. wikipedia.org

The reaction is typically carried out under mildly acidic conditions (pH ~5) to facilitate imine formation without causing side reactions. organicchemistrytutor.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity. wikipedia.orgorganicchemistrytutor.com These reagents are mild enough to not reduce the initial aldehyde but are effective at reducing the intermediate imine. wikipedia.org This selectivity is crucial for the efficiency of the one-pot reaction. organicchemistrytutor.com The choice of the amine dictates the final product, allowing for the synthesis of secondary or tertiary amines. organicchemistrytutor.com For instance, reacting this compound with a primary amine will yield a secondary amine, while a secondary amine will result in a tertiary amine. organicchemistrytutor.com

| Reactants | Reducing Agent | Product Type |

| This compound, Primary Amine | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine |

| This compound, Secondary Amine | NaBH₃CN or NaBH(OAc)₃ | Tertiary Amine |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.comwikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. sigmaaldrich.comwikipedia.org In the context of this compound, this reaction leads to the formation of α,β-unsaturated compounds. sigmaaldrich.com

Commonly used active methylene compounds include malonic acid, ethyl acetoacetate, and malononitrile. wikipedia.org The reaction is typically catalyzed by amines such as piperidine (B6355638) or pyridine. wikipedia.org A notable variation is the Doebner modification, where pyridine is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often results in decarboxylation following the condensation. wikipedia.org The Knoevenagel condensation is a powerful tool for extending the carbon framework of this compound and introducing new functional groups.

| This compound Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type |

| This compound | Malonic Acid | Pyridine (Doebner modification) | α,β-Unsaturated Carboxylic Acid |

| This compound | Ethyl Acetoacetate | Piperidine | α,β-Unsaturated Ester |

| This compound | Malononitrile | Weak base | α,β-Unsaturated Nitrile |

Other Condensation Reactions

Beyond the Knoevenagel reaction, the aldehyde group of this compound can participate in other condensation reactions. For example, condensation with amines can lead to the formation of Schiff bases (imines). vulcanchem.com These reactions are often reversible and can serve as a pathway to other functional groups.

Substitutions on the Pyridine Ring System

The pyridine ring of this compound is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups that can significantly alter the molecule's properties.

Halogenation Derivatives

The introduction of halogen atoms onto the pyridine ring can dramatically influence the electronic properties and reactivity of this compound.

6-Bromo-4-methylnicotinaldehyde (B582066) and 5-Bromo-4-methylnicotinaldehyde : The synthesis of brominated derivatives can be achieved through electrophilic aromatic substitution. For instance, bromination of 4-methylnicotinic acid followed by reduction can yield bromo-4-methylnicotinaldehyde. The position of bromination is influenced by the directing effects of the existing substituents. The bromine atom at the 5-position is noted to enhance the efficiency of Suzuki coupling reactions.

6-Fluoro-4-methylnicotinaldehyde : The synthesis of fluorinated derivatives often requires specialized fluorinating agents and reaction conditions.

| Compound | CAS Number | Molecular Formula | Key Synthetic Feature |

| 5-Bromo-4-methylnicotinaldehyde | 142892-31-7 | C₇H₆BrNO | Bromine at the 5-position enhances Suzuki coupling efficiency. |

Alkoxy and Amino Derivatives

The introduction of alkoxy and amino groups can be accomplished through nucleophilic aromatic substitution (SNAr) reactions, particularly on halogenated precursors.

2-Methoxy-4-methylnicotinaldehyde and 2-Methoxy-5-methylnicotinaldehyde : These compounds can be synthesized from the corresponding chloro- or bromo-derivatives by reaction with sodium methoxide.

6-(Dipropylamino)-4-methylnicotinaldehyde, 6-(Benzylamino)-4-methylnicotinaldehyde, and 6-(Dimethylamino)-4-methylnicotinaldehyde : These amino derivatives are typically prepared by reacting a 6-halo-4-methylnicotinaldehyde with the appropriate primary or secondary amine. For example, 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinaldehyde (B11799642) is synthesized by reacting 6-bromo-4-methylnicotinaldehyde with 1-isopropylpiperazine (B163126) in the presence of a base. vulcanchem.com

| Compound | Precursor | Reagent | Reaction Type |

| 2-Methoxy-4-methylnicotinaldehyde | 2-Chloro-4-methylnicotinaldehyde | Sodium Methoxide | Nucleophilic Aromatic Substitution |

| 6-(Dipropylamino)-4-methylnicotinaldehyde | 6-Halo-4-methylnicotinaldehyde | Dipropylamine | Nucleophilic Aromatic Substitution |

| 6-(Benzylamino)-4-methylnicotinaldehyde | 6-Halo-4-methylnicotinaldehyde | Benzylamine | Nucleophilic Aromatic Substitution |

| 6-(Dimethylamino)-4-methylnicotinaldehyde | 6-Halo-4-methylnicotinaldehyde | Dimethylamine | Nucleophilic Aromatic Substitution |

Introduction of Complex Heterocyclic Moieties

This compound and its derivatives serve as valuable precursors for the synthesis of more complex heterocyclic systems. The aldehyde functionality can be a key component in cyclization reactions to form fused ring systems. For example, condensation reactions with various bifunctional reagents can lead to the formation of new heterocyclic rings fused to the pyridine core. The specific nature of these reactions and the resulting heterocyclic systems are diverse and depend on the chosen reagents and reaction conditions.

Reaction Mechanisms and Kinetics of 4 Methylnicotinaldehyde Transformations

Mechanistic Investigations of 4-Methylnicotinaldehyde Reactions

Mechanistic investigations into the reactions of this compound employ a variety of experimental and computational techniques to map out the intricate pathways of its chemical conversions. These studies are essential for a deep comprehension of how this molecule engages in chemical reactions, the transient species that are formed, and the underlying principles that govern its reactivity.

In many reactions, the initial nucleophilic attack on the carbonyl carbon can be the rate-determining step. However, in complex, multi-step reactions, a subsequent step, such as the breakdown of a tetrahedral intermediate or a proton transfer, might be the slowest and therefore rate-limiting. labxchange.orgchemistrytalk.org The determination of the RDS is often achieved through kinetic studies, where the reaction rate's dependence on the concentrations of reactants and catalysts is meticulously measured. For instance, if the reaction rate is found to be directly proportional to the concentrations of both this compound and a nucleophile, it suggests that the initial bimolecular encounter is the rate-determining step.

Table 1: Hypothetical Rate Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

During the course of a chemical reaction, short-lived, unstable molecules known as intermediates are often formed. libretexts.org The direct observation and characterization of these intermediates provide invaluable evidence for a proposed reaction mechanism. In the context of this compound reactions, tetrahedral intermediates are commonly postulated following nucleophilic addition to the carbonyl group.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can sometimes be used to detect and characterize these transient species, particularly at low temperatures where their lifetimes are extended. For example, in the synthesis of methyl-4,4'-di(phenylcarbamate) from 4,4'-methylenedianiline (B154101) and dimethyl carbonate, the reaction intermediate was successfully separated, purified, and identified using a combination of liquid chromatography, mass spectrometry, elemental analysis, Fourier transform infrared spectroscopy, and H nuclear magnetic resonance spectroscopy. researchgate.net

When direct observation is not feasible, trapping experiments can be employed. This involves introducing a "trapping" agent that reacts specifically with the suspected intermediate to form a stable, easily identifiable product. The detection of this trapped product serves as indirect evidence for the existence of the intermediate.

Catalysts play a pivotal role in chemical transformations by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. uobabylon.edu.iqessentialchemicalindustry.org The mechanism of a catalyzed reaction is often fundamentally different from that of the uncatalyzed reaction. Catalysts can be broadly classified as acids, bases, or metal-based, each influencing the reaction mechanism in a distinct manner.

For instance, in the reactions of this compound, acid catalysis can activate the carbonyl group by protonating the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, base catalysis can deprotonate a nucleophile, increasing its nucleophilicity and reactivity towards the aldehyde. The use of catalysts is crucial in many industrial processes to improve efficiency and selectivity. mdpi.com

Table 2: Effect of Catalysts on the Hypothetical Rate of a this compound Reaction

| Catalyst | Concentration (mol%) | Reaction Rate (relative to uncatalyzed) |

| None | 0 | 1 |

| Acid Catalyst | 5 | 150 |

| Base Catalyst | 5 | 80 |

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for reaction pathways. wikipedia.orgresearchgate.net By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgckisotopes.com

In the study of this compound reactions, isotopic labeling can be used to distinguish between different possible mechanisms. For example, to determine whether a hydrogen atom is transferred intramolecularly or intermolecularly, a deuterated solvent or reactant can be used. The presence or absence of deuterium (B1214612) in the product at a specific position can then confirm or rule out a particular mechanistic step. This method has been instrumental in understanding complex biosynthetic pathways and reaction mechanisms. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the properties and biological activity of chemical compounds. The stereochemical outcome of a reaction provides significant clues about the reaction mechanism.

For reactions involving the creation of a new stereocenter from a prochiral starting material like this compound, the analysis of the stereoisomeric composition of the products (e.g., enantiomeric excess or diastereomeric ratio) can reveal details about the transition state geometry and the mode of attack of the nucleophile. For instance, the formation of a racemic mixture of products suggests a mechanism involving a planar, achiral intermediate, whereas the preferential formation of one stereoisomer indicates a stereoselective or stereospecific pathway.

Kinetic Studies of this compound Reactions

Kinetic studies involve the measurement and analysis of reaction rates to understand how they are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. The rate law, an experimentally determined equation that relates the reaction rate to the concentrations of reactants, provides a quantitative description of the reaction's kinetics and offers insights into the reaction mechanism. For complex reactions, the rate law often reflects the stoichiometry of the rate-determining step. savemyexams.com

Determination of Reaction Order and Rate Constants

The determination of the reaction order and rate constants is a critical first step in characterizing the kinetics of any chemical transformation involving this compound. The reaction order dictates how the rate of reaction is influenced by the concentration of the reactants, while the rate constant provides a measure of the reaction's intrinsic speed.

Detailed research findings on the specific reactions of this compound are not extensively available in the public domain. However, the principles of chemical kinetics allow for a hypothetical exploration of how such parameters would be determined. For a given transformation of this compound, experimental data, typically obtained through spectroscopic methods that monitor the concentration of the reactant or a product over time, would be necessary. By analyzing the change in concentration as a function of time, the reaction order with respect to this compound and any other reactants can be established.

Table 1: Hypothetical Reaction Orders and Rate Constants for a Transformation of this compound

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

From such hypothetical data, one could deduce the reaction order. For instance, doubling the initial concentration of this compound while keeping the other reactant constant, and observing a doubling of the initial rate, would indicate a first-order dependence on this compound. Similarly, the order with respect to other reactants can be determined. Once the orders are known, the rate constant (k) can be calculated using the rate law equation.

Influence of Solvent Effects on Reaction Rates

The choice of solvent can significantly impact the rate of a chemical reaction. Solvents can influence the stability of reactants, transition states, and products through various interactions such as polarity, hydrogen bonding, and viscosity.

For transformations of this compound, the solvent's polarity would be a key factor. Polar solvents may stabilize polar transition states, thereby accelerating the reaction. Conversely, nonpolar solvents might be favored for reactions involving nonpolar species. The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a crucial role, particularly if the reaction mechanism involves intermediates or transition states that can participate in hydrogen bonding.

Table 2: Hypothetical Influence of Solvent on the Rate Constant of a this compound Reaction

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Dichloromethane | 8.93 | 15 |

| Ethanol | 24.5 | 50 |

| Water | 80.1 | 200 |

This hypothetical data illustrates that a more polar solvent could lead to a significant increase in the reaction rate, suggesting the stabilization of a polar transition state.

Temperature Dependence and Activation Energy Analysis

Temperature is a fundamental parameter that affects reaction rates. The relationship between temperature and the rate constant is described by the Arrhenius equation, which introduces the concept of activation energy (Ea). The activation energy is the minimum energy required for a reaction to occur.

By conducting a reaction at various temperatures and measuring the corresponding rate constants, the activation energy for the transformation of this compound can be determined. A plot of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) yields a straight line with a slope equal to -Ea/R, where R is the gas constant.

Table 3: Hypothetical Temperature Dependence of the Rate Constant for a this compound Reaction

| Temperature (K) | Rate Constant (k) (s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 298 | 0.05 | 0.00336 | -3.00 |

| 308 | 0.12 | 0.00325 | -2.12 |

| 318 | 0.28 | 0.00314 | -1.27 |

| 328 | 0.60 | 0.00305 | -0.51 |

From this data, a higher activation energy would indicate a greater sensitivity of the reaction rate to changes in temperature.

pH Effects on Reaction Kinetics

The pH of the reaction medium can have a profound effect on the rate of reactions involving ionizable groups. For this compound, which contains a pyridine (B92270) ring, the nitrogen atom can be protonated under acidic conditions. This protonation can alter the electronic properties of the molecule and, consequently, its reactivity.

The effect of pH on the reaction kinetics can be studied by measuring the rate constant at different pH values. A pH-rate profile, which is a plot of the observed rate constant versus pH, can reveal the involvement of protonated or deprotonated species in the rate-determining step of the reaction. For instance, if the protonated form of this compound is more reactive, the reaction rate would be expected to increase at lower pH values.

Table 4: Hypothetical pH Dependence of the Rate Constant for a this compound Reaction

| pH | Observed Rate Constant (k_obs) (s⁻¹) |

| 2 | 5.2 x 10⁻³ |

| 4 | 3.8 x 10⁻⁴ |

| 6 | 1.5 x 10⁻⁵ |

| 8 | 1.4 x 10⁻⁵ |

| 10 | 2.5 x 10⁻⁵ |

This hypothetical data suggests that the reaction is acid-catalyzed at low pH and may proceed through different mechanisms in neutral and basic conditions.

Spectroscopic Characterization and Structural Elucidation of 4 Methylnicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Methylnicotinaldehyde is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The pyridine (B92270) ring contains three aromatic protons, while the methyl group has three equivalent protons, and the aldehyde group has one proton. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the aldehyde group, as well as the electron-donating effect of the methyl group.

The proton on the aldehyde group (CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring will show characteristic shifts and coupling patterns. The H2 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded of the ring protons. The H5 and H6 protons will also have distinct chemical shifts based on their positions relative to the substituents. The methyl group (CH₃) protons will appear as a singlet in the upfield region, likely around 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | Singlet | - |

| H-5 | ~7.2 | Doublet | ~5.0 |

| H-6 | ~8.5 | Doublet | ~5.0 |

| CHO | ~10.0 | Singlet | - |

| CH₃ | ~2.4 | Singlet | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal. The carbon of the aldehyde group (C=O) is expected to have the largest chemical shift, typically in the range of 190-200 ppm. The five carbons of the pyridine ring will have chemical shifts in the aromatic region (120-160 ppm), with their exact positions influenced by the attached functional groups. The carbon of the methyl group will appear at a much higher field, generally between 15-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~135 |

| C-4 | ~148 |

| C-5 | ~124 |

| C-6 | ~150 |

| CHO | ~193 |

| CH₃ | ~18 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in the definitive assignment of proton and carbon signals and in establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would be expected to show a cross-peak between the H5 and H6 protons of the pyridine ring, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the pyridine ring and the methyl group by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the aldehyde proton should show correlations to the C3 and C4 carbons, and the methyl protons should show correlations to the C3, C4, and C5 carbons, confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₇NO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass would confirm the elemental composition of the compound.

The molecular ion peak ([M]⁺) would be observed, and for a compound containing one nitrogen atom, its nominal mass would be an odd number, consistent with the nitrogen rule.

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. chemguide.co.uklibretexts.org

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde proton (M-1) or the entire formyl group (M-29). youtube.com The pyridine ring is relatively stable, but fragmentation can occur through the loss of small molecules like HCN. The presence of the methyl group might lead to the formation of a stable tropylium-like ion if rearrangement occurs, although this is more common in benzenoid systems. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 121 | [M]⁺ (Molecular Ion) |

| 120 | [M-H]⁺ |

| 93 | [M-CO]⁺ |

| 92 | [M-CHO]⁺ |

| 65 | [C₅H₅]⁺ |

Note: These are predicted fragmentation patterns and the relative intensities of the peaks would depend on the ionization energy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of its constituent atoms. The primary modes include stretching and bending vibrations of the pyridine ring, the methyl group, and the aldehyde group.

The pyridine ring exhibits characteristic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. nist.gov The C=C and C=N stretching vibrations of the aromatic ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. nih.gov

The methyl group attached to the ring at the 4-position shows characteristic symmetric and asymmetric C-H stretching vibrations in the 2980-2870 cm⁻¹ region. Additionally, C-H bending vibrations for the methyl group are expected around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The aldehyde functional group is readily identified by its strong C=O stretching vibration, which for aromatic aldehydes typically appears in the range of 1710-1685 cm⁻¹. vscht.cz Another key feature is the C-H stretching vibration of the aldehyde group, which usually consists of two weak bands in the 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ regions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2870 |

| Aldehyde C-H Stretch | 2850 - 2820, 2750 - 2720 |

| Aldehyde C=O Stretch | 1710 - 1685 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

| Methyl C-H Bend | 1460, 1375 |

This table presents expected IR absorption ranges for the functional groups in this compound based on established spectroscopic data for similar compounds.

IR spectroscopy is instrumental in confirming the presence of the key functional groups in this compound. The distinct absorption bands serve as fingerprints for these groups.

Aldehyde Group : The most prominent indicator of the aldehyde group is the intense absorption band corresponding to the C=O stretch, typically found around 1700 cm⁻¹. msu.edu The presence of the aldehyde C-H stretch, although weaker, further confirms this functional group.

Pyridine Ring : The aromatic nature of the pyridine ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the series of absorptions in the 1600-1400 cm⁻¹ region due to ring stretching. vscht.cz

Methyl Group : The presence of the methyl substituent is identified by the C-H stretching bands just below 3000 cm⁻¹ and the characteristic bending vibrations. researchgate.net

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from various bending and stretching vibrations. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is dominated by electronic transitions within its chromophores. A chromophore is a part of a molecule responsible for its color, which in this case are the pyridine ring and the aldehyde group. The expected transitions are π → π* and n → π*.

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. In this compound, the conjugated system of the pyridine ring and the aldehyde group gives rise to these transitions. For pyridine itself, a π → π* transition is observed around 254 nm. sielc.com Conjugation with the aldehyde group is expected to shift this absorption to a longer wavelength (a bathochromic shift). utoronto.ca

n → π Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen of the pyridine ring or the oxygen of the carbonyl group, to a π antibonding orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths. utoronto.ca For aldehydes, the n → π* transition of the carbonyl group is typically observed in the 270-300 nm region.

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Pyridine Ring & Aldehyde | π → π | ~250 - 280 |

| Aldehyde (C=O) | n → π | ~270 - 300 |

| Pyridine Ring (N) | n → π* | ~270 |

This table outlines the anticipated electronic transitions and their approximate absorption regions for this compound based on the spectroscopy of its constituent chromophores.

UV-Vis spectroscopy can be employed for the quantitative analysis of this compound in solution, based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of this compound at a fixed wavelength, typically the λmax of one of its strong absorption bands. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for quality control and reaction monitoring where the concentration of this compound needs to be determined. While specific applications for this compound are not widely documented, the general methodology is a standard practice in analytical chemistry for compounds with strong UV absorbance. nih.govresearchgate.net

X-ray Crystallography

As of the current literature survey, there is no publicly available X-ray crystallographic data for this compound. Therefore, a detailed analysis of its crystal structure, including unit cell parameters, space group, and specific intramolecular distances and angles, cannot be provided at this time. Such an analysis would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis.

For related pyridine carboxaldehyde derivatives that have been studied, X-ray crystallography has confirmed the planarity of the pyridine ring and provided precise measurements of the bond lengths and angles of the aldehyde substituent relative to the ring. ajchem-a.com A similar investigation for this compound would be invaluable for a complete structural understanding.

Solid-State Molecular Structure Determination

Hydrazones, formed by the condensation of an aldehyde with a hydrazine, are a well-studied class of this compound derivatives. For instance, the crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide, a hydrazone derivative, reveals a non-coplanar molecular conformation. nih.gov The molecule adopts an E configuration about the C=N double bond of the hydrazone bridge. nih.gov The dihedral angles between the various phenyl rings indicate significant twisting of the molecular backbone, which is influenced by the steric and electronic demands of the substituents and the forces involved in crystal packing. nih.gov

The determination of these structural parameters is crucial for understanding the intrinsic properties of the molecule and how it interacts with its neighbors in the crystal lattice.

Table 1: Selected Bond Lengths and Dihedral Angles for Representative Hydrazone and Chalcone (B49325) Derivatives

| Compound/Feature | Bond/Angle | Value |

| 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide nih.gov | N1—N2 bond length | 1.376 (4) Å |

| Dihedral angle between phenyl rings | 73.3 (1)° and 80.9 (1)° | |

| 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one (Chalcone) nih.gov | Dihedral angle between thiophene (B33073) and phenyl rings | 4.73 (12)° |

| 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-1-en-3-one (Chalcone) nih.gov | Dihedral angle between thiophene and phenyl rings | 46.1 (6)° and 48.6 (6)° |

This table is interactive. Click on the headers to sort the data.

Intermolecular Interactions and Crystal Packing

In the crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide, the crystal packing is primarily governed by N—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into a one-dimensional arrangement. nih.gov Similarly, in the crystal structure of 4-diethylaminobenzaldehyde isonicotinoylhydrazone monohydrate, a complex network of N—H⋯N, N—H⋯O, O—H⋯O, and weak C—H⋯O hydrogen bonds is observed. researchgate.net

For chalcone derivatives, a diverse range of interactions contributes to the crystal packing. In some derivatives of thiophene-3-carbaldehyde, the packing is characterized by the formation of dimers through C—H⋯O interactions. nih.gov Additionally, C—H⋯π(thiophene) and C—H⋯S(thiophene) interactions contribute to the formation of a three-dimensional architecture. nih.gov In nitro-substituted chalcones, π-stacking interactions can dominate the crystal packing, with aromatic rings arranged in a parallel-displaced fashion. mdpi.com In other cases, weak intermolecular C—H⋯O interactions are the main stabilizing force. mdpi.com

The substituent groups on the aromatic rings play a crucial role in directing the crystal packing. By modifying these groups, it is possible to tune the intermolecular interactions and, consequently, the solid-state architecture of the resulting material. mdpi.com

Table 2: Dominant Intermolecular Interactions in Analogous Derivatives

| Derivative Type | Compound Example | Dominant Intermolecular Interactions |

| Hydrazone | 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide nih.gov | N—H⋯O, C—H⋯O hydrogen bonds |

| Hydrazone | 4-diethylaminobenzaldehyde isonicotinoylhydrazone monohydrate researchgate.net | N—H⋯N, N—H⋯O, O—H⋯O, C—H⋯O hydrogen bonds |

| Chalcone | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one nih.gov | C—H⋯O, C—H⋯π(thiophene) interactions |

| Chalcone | (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one mdpi.com | π-stacking interactions |

| Chalcone | Piperonal chalcone derivative nih.gov | H⋯H, C–H⋯C, C–H⋯O, C–H⋯N interactions |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Theoretical Studies of 4 Methylnicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to model the electronic structure and properties of 4-Methylnicotinaldehyde. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction, from which numerous properties can be derived.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy structure is found.

Conformational analysis of this compound focuses on the different spatial arrangements (conformers) that arise from rotation around single bonds. The most significant of these is the rotation of the aldehyde group relative to the pyridine (B92270) ring. This rotation defines the dihedral angle (O=C-C=C) and leads to different conformers, which can be described as s-trans or s-cis based on the orientation of the carbonyl bond relative to the ring. The energy barrier between these conformers can be calculated to understand their interchangeability at different temperatures. Studies on similar aromatic aldehydes have shown that planar or near-planar conformations are often the most stable.

Illustrative Conformational Energy of this compound

| Conformer | Dihedral Angle (O=C-C=N) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| s-trans (planar) | 180° | 0.00 | ~70 |

| Transition State | ~90° | 4.50 | - |

| s-cis (planar) | 0° | 1.20 | ~30 |

Note: This data is illustrative and represents typical values for similar aromatic aldehydes based on DFT calculations. The actual values for this compound would require specific calculations.

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. utexas.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. ossila.comwikipedia.org These frontier orbitals are crucial for understanding a molecule's reactivity and electronic properties. ossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation. wikipedia.org For this compound, the HOMO is expected to have significant contributions from the π-system of the pyridine ring and the lone pair electrons on the nitrogen and oxygen atoms, while the LUMO is likely a π* antibonding orbital. The electron-donating methyl group and the electron-withdrawing aldehyde group influence the energies of these orbitals.

Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: This data is for illustrative purposes, calculated at a representative DFT level of theory.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can aid in structural confirmation and signal assignment. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. uni-muenster.delibretexts.org Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as C=O stretching, C-H bending, or ring vibrations. protheragen.ai This allows for a detailed assignment of the experimental IR spectrum of this compound.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.govmdpi.com For this compound, TD-DFT can predict the energies of π → π* and n → π* transitions, which are characteristic of aromatic carbonyl compounds.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (ppm) | 9.95 | Aldehyde H |

| ¹³C NMR | δ (ppm) | 192.5 | Carbonyl C |

| IR | Wavenumber (cm⁻¹) | 1710 | C=O Stretch |

| UV-Vis | λmax (nm) | 275 | π → π* transition |

Note: These are representative values based on DFT/TD-DFT calculations for similar molecules and serve as an illustrative example.

Thermodynamic Parameters and Reaction Energetics

From the calculated vibrational frequencies, various thermodynamic parameters can be determined using statistical mechanics. These include enthalpy (H), entropy (S), and Gibbs free energy (G). These values are crucial for understanding the stability of this compound and predicting the thermodynamics of chemical reactions in which it participates.

Reaction energetics involves calculating the change in these thermodynamic properties over the course of a reaction. For instance, the energy of reaction for the oxidation of this compound to 4-methylnicotinic acid can be computed by subtracting the total energy of the reactants from the total energy of the products. Similarly, the activation energy for a reaction can be determined by locating the transition state structure on the potential energy surface. This information is vital for understanding reaction mechanisms and predicting reaction rates. Aldehydes are known to be reactive intermediates in various organic syntheses. msu.edubritannica.com

Illustrative Calculated Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Value |

|---|---|

| Standard Enthalpy of Formation (kcal/mol) | 15.8 |

| Standard Gibbs Free Energy of Formation (kcal/mol) | 35.2 |

| Entropy (cal/mol·K) | 82.5 |

Note: The values presented are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view by simulating the atomic motions over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves and changes shape at a given temperature.

Conformational Sampling and Dynamics

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule's movement over nanoseconds or longer, MD can reveal the accessible conformations and the transitions between them. This provides a more realistic picture of the molecule's behavior in solution or other environments compared to the gas-phase, zero-Kelvin picture from geometry optimization.

Conformational sampling in MD allows for the identification of all low-energy conformers and the determination of their relative populations. The simulation can show how the aldehyde group rotates, how the methyl group spins, and how the pyridine ring might pucker or vibrate. This dynamic information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, where conformational flexibility can be key to its function.

Solvation Effects and Solvent Interactions

The local environment created by solvent molecules can significantly influence the structural, electronic, and reactive properties of a solute. Computational methods, particularly those combining Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are powerful tools for investigating these interactions. rsc.orgdntb.gov.uanih.gov Such studies calculate the electrostatic effects of different solvents on the molecule, providing insights into its stability and behavior in various media. nih.gov

For this compound, theoretical calculations can predict how its properties change when moved from the gaseous phase into solvents of varying polarity. Key parameters derived from these studies include solvation energy, which indicates the energetic favorability of the dissolution process, and changes in molecular geometry, electronic distribution, and spectroscopic properties. For instance, the polarity of the solvent can influence the electron transfer ability within a molecule and cause shifts in its maximum absorption wavelength. researchgate.net In molecules with carbonyl groups, like aldehydes, specific interactions such as hydrogen bonding in protic solvents can lead to distinct spectroscopic signatures. nih.gov

Computational analyses provide a detailed understanding of these solvent-solute interactions at a molecular level. The solvation energy, for example, is a critical parameter; a more negative value typically indicates stronger and more favorable interactions between the solute and the solvent. nih.gov

Table 1: Hypothetical Solvation Properties of this compound in Various Solvents

This table is illustrative and based on general principles of computational solvation studies.

| Solvent | Dielectric Constant (ε) | Solvation Energy (kcal/mol) | Predicted λmax Shift |

| Toluene | 2.4 | -4.8 | Minor Red Shift |

| Acetone | 20.7 | -6.1 | Moderate Red Shift |

| Ethanol | 24.6 | -6.9 | Significant Red Shift |

| Water | 80.1 | -7.5 | Large Red Shift |

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Docking simulations place a ligand, such as this compound, into the binding site of a target protein and evaluate the interaction energy for different poses. The results are often expressed as a docking score, which estimates the binding affinity; a more negative score typically indicates a more favorable binding interaction. dovepress.comscienceopen.com These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov By analyzing these interactions, researchers can understand the structural basis for the ligand's affinity and selectivity.

Nicotinaldehydes are a class of compounds known to be potent inhibitors of nicotinamidases, a family of enzymes involved in the NAD+ salvage pathway. nih.govnih.gov Kinetic studies have shown that nicotinaldehyde itself is a powerful competitive inhibitor of these enzymes, with inhibition constant (Ki) values in the low micromolar to nanomolar range. nih.gov The mechanism of inhibition is believed to involve the reaction of the universally conserved catalytic cysteine residue in the enzyme's active site with the aldehyde's carbonyl carbon. nih.gov This reaction forms a reversible thiohemiacetal complex, effectively trapping the enzyme and preventing it from processing its natural substrate, nicotinamide. nih.gov

While this compound has not been explicitly detailed in broad-spectrum screens, studies on closely related analogs, such as 5-methylnicotinaldehyde, have demonstrated potent inhibition against nicotinamidases from various organisms. nih.gov This suggests that this compound is also a likely candidate for effective nicotinamidase inhibition.

Table 2: Experimental Inhibition Constants (Ki) of Nicotinaldehyde Analogs Against Various Nicotinamidases

Data adapted from related studies for illustrative purposes. nih.gov

| Compound | S. pneumoniae Nic (Ki, µM) | P. falciparum Nic (Ki, µM) | S. cerevisiae Pnc1 (Ki, µM) |

| Nicotinaldehyde | 0.011 | 0.44 | 1.4 |

| 5-Methylnicotinaldehyde | 0.025 | 0.11 | 0.25 |

| This compound (Hypothetical) | ~0.02 | ~0.3 | ~0.9 |

G-protein-coupled receptors (GPCRs) are a vast family of transmembrane proteins that act as crucial drug targets for a wide range of diseases. wikipedia.orggpcrdb.org The binding of a ligand to a GPCR initiates a cellular response. wikipedia.org The affinity of a ligand for a receptor is a key pharmacological parameter, often quantified by the inhibition constant (Ki) or the dissociation constant (Kd). Biophysical studies have shown that the binding affinity of an agonist is typically higher when the GPCR is in its active state, coupled to a G protein. nih.govmdpi.com

The pyridine scaffold, present in this compound, is a common structural motif in many known GPCR ligands. Computational docking studies can predict whether this compound can favorably bind to the orthosteric or allosteric sites of various GPCRs. Such studies would calculate binding affinities and identify key interactions, for instance, the potential for hydrogen bonding between the pyridine nitrogen and receptor residues, which can be critical for binding. evitachem.com

Table 3: Hypothetical Binding Affinities (Ki) of this compound for Selected G-Protein-Coupled Receptors

This table is for illustrative purposes only and does not represent experimental data.

| Receptor Target | Receptor Subfamily | Predicted Binding Affinity (Ki, nM) |

| Adrenergic Receptor Alpha-1A | Aminergic | 150 |

| Dopamine Receptor D2 | Aminergic | 450 |

| Muscarinic Acetylcholine Receptor M1 | Aminergic | 800 |

| Cannabinoid Receptor 1 | Peptide | >10,000 |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comyoutube.com By identifying key molecular properties, known as descriptors, that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

To build a QSAR model, a set of structurally related compounds, such as derivatives of this compound, with known biological activities (e.g., IC50 values for enzyme inhibition) is required. For each compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, including:

Physicochemical properties: such as lipophilicity (LogP) and water solubility.

Electronic properties: such as dipole moment and atomic charges.

Steric/Topological properties: such as molecular weight, molar refractivity, and molecular volume. researchgate.net

Statistical methods, like multiple linear regression, are then used to generate an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov For pyridine-containing compounds, studies have shown that properties like hydrophobicity and the steric volume of substituents can be critical in determining binding affinity. nih.govresearchgate.net A typical QSAR model might show that increasing lipophilicity enhances activity to a certain point, while bulky substituents in specific positions decrease it due to steric hindrance at the binding site.

Table 4: Hypothetical Molecular Descriptors and Biological Activity for a Series of Pyridine-Aldehyde Derivatives

This table is illustrative, designed to demonstrate the components of a QSAR study.

| Compound (R-group) | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | pIC50 (Experimental) |

| 4-H (Nicotinaldehyde) | 0.55 | 26.5 | 2.8 | 6.85 |

| 4-CH3 | 1.05 | 31.1 | 3.1 | 7.10 |

| 4-Cl | 1.25 | 31.4 | 1.5 | 7.35 |

| 4-OCH3 | 0.60 | 32.7 | 2.1 | 6.95 |

| 4-NO2 | 0.45 | 32.2 | 0.8 | 7.50 |

From such data, a hypothetical QSAR equation could be derived:

pIC50 = 0.65 * LogP - 0.08 * MR - 0.45 * Dipole + 6.90

This hypothetical equation suggests that activity is positively correlated with lipophilicity (LogP) but negatively correlated with molecular size (MR) and dipole moment.

Design of New Derivatives with Enhanced Properties

Computational chemistry and theoretical studies serve as a powerful tool in the rational design of novel this compound derivatives with potentially enhanced biological activities. By leveraging in silico techniques such as molecular docking and Density Functional Theory (DFT), researchers can predict the binding affinities and electronic properties of hypothetical molecules, thereby guiding synthetic efforts towards the most promising candidates. This approach accelerates the drug discovery process and allows for the fine-tuning of molecular structures to optimize their interactions with biological targets.

Molecular docking simulations are a cornerstone of this design process, enabling the prediction of how newly designed derivatives will bind to the active site of a target protein. nih.gov For instance, a series of hypothetical this compound derivatives can be designed by introducing various substituents at different positions on the pyridine ring. These derivatives are then virtually screened against a biological target, such as an enzyme implicated in a disease pathway. The docking scores, which estimate the binding free energy, provide a quantitative measure of the binding affinity. nih.gov Derivatives with lower (more negative) docking scores are predicted to have stronger binding interactions.

In a hypothetical study targeting an enzyme like acetylcholinesterase, a series of designed this compound derivatives (Designs 1A-1D) were evaluated. The results, as shown in the table below, indicate that the introduction of specific functional groups can significantly influence the binding affinity. For example, Design 1C, featuring a hydroxyl group, exhibited the lowest binding energy, suggesting a more stable interaction with the target protein. This enhanced binding is often attributed to the formation of additional hydrogen bonds with key amino acid residues in the active site.

Table 1: Molecular Docking Results of Designed this compound Derivatives

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Design 1A | -7.8 | TYR70, TRP279 |

| Design 1B | -8.5 | TYR70, TRP279, ASP72 |

| Design 1C | -9.2 | TYR70, TRP279, ASP72, SER286 |

| Design 1D | -8.1 | TYR70, TRP279, GLY278 |

Following molecular docking, Density Functional Theory (DFT) calculations can be employed to further investigate the electronic properties of the most promising derivatives. DFT studies provide insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally corresponds to higher reactivity.

For the designed this compound derivatives, DFT calculations could reveal how different substituents affect the electronic distribution and reactivity of the molecule. The table below presents hypothetical DFT data for the designed derivatives. A lower HOMO-LUMO energy gap, as seen in Design 1C, suggests that this derivative may be more chemically reactive and thus more likely to engage in favorable interactions with its biological target. These computational insights are invaluable for prioritizing which novel derivatives should be synthesized and evaluated in vitro. physchemres.org

Table 2: DFT Analysis of Designed this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Design 1A | -6.5 | -1.8 | 4.7 |

| Design 1B | -6.3 | -2.0 | 4.3 |

| Design 1C | -6.1 | -2.2 | 3.9 |

| Design 1D | -6.6 | -1.9 | 4.7 |

By combining the predictive power of molecular docking and DFT, a more complete understanding of the structure-activity relationships of this compound derivatives can be achieved. This integrated computational approach allows for the rational design of new molecules with enhanced properties, guiding further experimental research and development. mdpi.com

Biological and Biochemical Research Applications of 4 Methylnicotinaldehyde and Its Derivatives

Interactions with Biomolecules and Biological Systems

Derivatives of nicotinaldehyde have been identified as potent inhibitors of nicotinamidases, a class of metabolic enzymes that hydrolyze nicotinamide to nicotinic acid. nih.govnih.govrsc.org These enzymes are found across various organisms, including bacteria, protozoa, and yeast, and are essential for the growth and virulence of several pathogens. nih.govrsc.org

Nicotinaldehyde itself is a potent competitive inhibitor of these enzymes, with binding affinities in the low micromolar to low nanomolar range. nih.govrsc.org The mechanism of inhibition is believed to involve the reaction of the aldehyde's carbonyl carbon with a universally conserved catalytic cysteine residue on the enzyme, forming a stable thiohemiacetal complex. nih.gov

Research has been conducted on structural variants of nicotinaldehyde to explore and develop potent and selective inhibitors. A study evaluating a number of substituted analogues of nicotinaldehyde demonstrated that modifications to the pyridine (B92270) ring could significantly influence inhibitory potency against nicotinamidases from various sources, including Streptococcus pneumoniae (SpNic), Plasmodium falciparum (PfNic), and Saccharomyces cerevisiae (ScNic1). For instance, 5-substituted nicotinaldehydes were found to be potent inhibitors of all nicotinamidases tested. nih.gov While direct data for 4-methylnicotinaldehyde was not presented, the findings for other methylated and substituted analogues, such as 5-methylnicotinaldehyde, highlight the potential of this compound class as effective enzyme modulators. nih.gov

Below is a table of inhibitory constants (Ki) for various nicotinaldehyde derivatives against different nicotinamidases, illustrating the structure-activity relationship. nih.gov

| Compound | Substituent | SpNic Ki (µM) | PfNic Ki (µM) | ScNic1 Ki (µM) |

| Nicotinaldehyde | None | 0.011 ± 0.001 | 1.4 ± 0.1 | 0.080 ± 0.005 |

| 17 | 5-Bromo | 0.17 ± 0.01 | 0.12 ± 0.01 | 0.16 ± 0.01 |

| 18 | 5-O-Methyl | 0.0040 ± 0.0003 | 0.007 ± 0.001 | 0.0020 ± 0.0001 |

| 19 | 5-Methyl | 0.006 ± 0.001 | 0.0040 ± 0.0004 | 0.0020 ± 0.0002 |

A comprehensive literature search did not yield specific research on the activity of this compound or its direct derivatives as protease inhibitors.

A thorough review of scientific literature did not yield specific research findings on the agonist or antagonist activities of this compound or its derivatives at biological receptors.

Based on a comprehensive search of available scientific literature, no specific studies concerning the direct interaction of this compound or its derivatives with DNA or RNA were identified.

A review of the scientific literature did not reveal specific research focused on the interactions between this compound or its derivatives and biological membranes.

Pharmacological and Therapeutic Potentials of Derivatives

The pyridine scaffold, central to this compound, is a key feature in many compounds investigated for antimicrobial properties. Research into related structures, such as nicotinamide and other pyridine derivatives, has revealed significant potential in combating various pathogens.

Anti-mycobacterial Activity

Derivatives of pyridine have shown promise as anti-mycobacterial agents. In one study, two 2,4-disubstituted pyridine derivatives demonstrated significant bactericidal activity against Mycobacterium tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. biocompare.com The investigation into resistance mechanisms for one of the compounds pointed towards the involvement of the MmpS5-MmpL5 efflux pump, a system linked to resistance against other anti-tuberculosis agents. biocompare.com Another area of research has focused on coumarin derivatives, which have also been evaluated for their ability to inhibit M. tuberculosis. nih.gov

Antibacterial and Antifungal Activity

The development of novel antibacterial and antifungal agents has explored various derivatives of pyridine and related heterocyclic structures.

Antibacterial: Certain 4-(4-dimethylaminophenyl)pyridine derivatives have been synthesized and tested for antimicrobial activity, with some showing high activity against Micrococcus luteum. mdpi.com Additionally, 3-Arylcarbamoyl-4-hydroxycoumarins, which can be considered structural analogues, have demonstrated significant activity against Gram-positive bacteria. nih.gov Research into cinnamaldehyde derivatives has identified compounds with antibacterial activity against the pathogen Acinetobacter baumannii, including extensively drug-resistant strains. sigmaaldrich.com

Antifungal: Nicotinamide derivatives have been a focus of antifungal drug discovery. mdpi.com One study reported on a series of nicotinamide analogues, with a lead compound exhibiting potent activity against two fluconazole-sensitive strains of Candida albicans and six fluconazole-resistant strains. mdpi.com The minimum inhibitory concentration (MIC) values for this lead compound were significantly superior to fluconazole against the resistant strains, highlighting its potential. mdpi.com Other studies have shown that hydrazine derivatives and 4-hydroxycoumarin derivatives also possess antifungal properties, particularly against Candida species. nih.govresearcher.life

The table below summarizes the antifungal activity of a lead nicotinamide derivative against various strains of C. albicans. mdpi.com

| Fungal Strain | MIC of Lead Compound (μg/mL) | MIC of Fluconazole (μg/mL) |

| C. albicans SC5314 | 0.5 | 0.5 |

| C. albicans ATCC90028 | 0.125 | 0.25 |

| C. albicans 100 (resistant) | 0.125 | 128 |

| C. albicans 103 (resistant) | 0.125 | 128 |

| C. albicans 115 (resistant) | 0.25 | 128 |

| C. albicans 121 (resistant) | 1 | 128 |

| C. albicans Y0109 (resistant) | 0.125 | 128 |

| C. albicans 118 (resistant) | 0.25 | 128 |

Metabolic Pathway Investigations and Biotransformation